

An In-depth Technical Guide to 2-Methyl-5-cyclohexylpentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl 5-cyclohexylpentanol

Cat. No.: B8338738

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-5-cyclohexylpentanol, a saturated long-chain alcohol. The document details its molecular structure, physicochemical characteristics, and known biological activities, with a focus on its application in the cosmetics industry as a deodorant and skin conditioning agent. Detailed, representative experimental protocols for its synthesis, purification, and analysis are provided to support further research and development. The guide also includes visualizations of a plausible synthetic workflow and its mechanism of antimicrobial action.

Chemical and Physical Properties

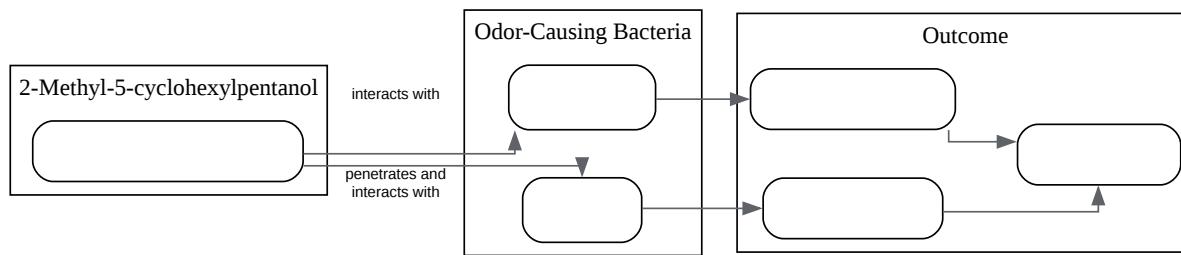
2-Methyl-5-cyclohexylpentanol is a primary alcohol with a cyclohexyl moiety at the end of a pentanol chain and a methyl group at the 2-position. Its chemical structure is C12H24O.[\[1\]](#)

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for 2-Methyl-5-cyclohexylpentanol.

Property	Value	Source
IUPAC Name	5-cyclohexyl-2-methylpentan-1-ol	PubChem[1]
CAS Number	1141487-54-8	Guidechem[2]
Molecular Formula	C12H24O	PubChem[1]
Molecular Weight	184.32 g/mol	PubChem[1]
Appearance	Colorless clear liquid (estimated)	The Good Scents Company
Boiling Point	250.00 °C @ 760.00 mm Hg (estimated)	The Good Scents Company
Flash Point	> 200.0 °F (> 93.3 °C) Closed Cup	Vigon International[3]
logP (o/w)	4.5 (estimated)	PubChem[1]
Solubility	Soluble in alcohol; Insoluble in water	The Good Scents Company
Density	Not available	
Melting Point	Not available	

Biological Activity and Applications


2-Methyl-5-cyclohexylpentanol is primarily utilized in the cosmetics and personal care industry as a deodorant and skin-conditioning agent.[4][5] Its main function is to reduce or mask unpleasant body odors due to its antimicrobial properties.

Antimicrobial Mechanism of Action

The deodorant effect of 2-Methyl-5-cyclohexylpentanol stems from its activity against bacteria that cause body odor. Long-chain alcohols can disrupt the cellular metabolism and membrane integrity of bacteria.[4][6] Unlike some broad-spectrum antimicrobials, 2-Methyl-5-cyclohexylpentanol has been shown to have a minimal impact on the natural skin microbiome, making it a desirable ingredient in modern deodorant formulations. It is suggested that aliphatic

alcohols can inhibit bacterial enzymes, and a correlation between their inhibitory effect and the length of the alkyl chain has been observed.[7]

The following diagram illustrates the proposed mechanism of action:

[Click to download full resolution via product page](#)

Antimicrobial Mechanism of 2-Methyl-5-cyclohexylpentanol

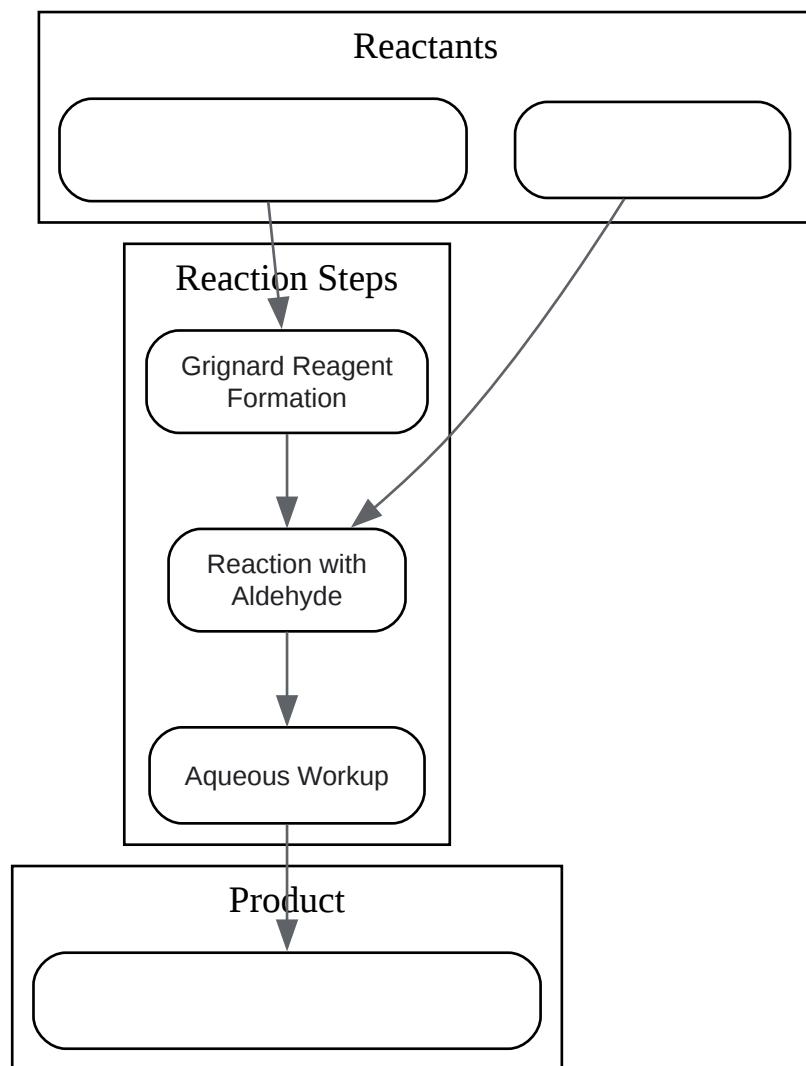
Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 2-Methyl-5-cyclohexylpentanol are provided below. These are representative methods based on established organic chemistry principles.

Synthesis via Grignard Reaction

A plausible synthetic route for 2-Methyl-5-cyclohexylpentanol involves the Grignard reaction between 4-cyclohexylbutylmagnesium bromide and isobutyraldehyde.

Materials:


- Magnesium turnings
- Iodine (crystal)
- 1-Bromo-4-cyclohexylbutane

- Anhydrous diethyl ether
- Isobutyraldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine.
- Add a solution of 1-bromo-4-cyclohexylbutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (4-cyclohexylbutylmagnesium bromide).
- Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.
- Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.

The following diagram outlines the synthetic workflow:

[Click to download full resolution via product page](#)

Synthetic Workflow for 2-Methyl-5-cyclohexylpentanol

Purification

The crude product can be purified by flash column chromatography.

Materials:

- Silica gel (230-400 mesh)

- Hexane
- Ethyl acetate

Procedure:

- Prepare a slurry of silica gel in hexane and pack a column.
- Dissolve the crude product in a minimal amount of hexane.
- Load the sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-Methyl-5-cyclohexylpentanol.

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system with a capillary column suitable for the analysis of alcohols (e.g., DB-5ms).

Procedure:

- Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).
- Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet.
- Use a suitable temperature program to separate the components. For example, start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- The mass spectrometer will record the mass spectrum of the eluting compound, which can be used for structural confirmation.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

- Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
- Acquire ¹H NMR and ¹³C NMR spectra.
- The ¹H NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methylene protons of the pentanol chain, the methine proton at the 2-position, the methyl protons, and the hydroxyl proton. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

3.3.3. Infrared (IR) Spectroscopy

Instrumentation: An FTIR spectrometer.

Procedure:

- Obtain the IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.
- The spectrum should exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.
[\[8\]](#)
[\[9\]](#)
[\[10\]](#)

Safety and Handling

2-Methyl-5-cyclohexylpentanol may be harmful if swallowed or in contact with skin.[\[3\]](#)[\[11\]](#) It is classified as very toxic to aquatic life with long-lasting effects.[\[3\]](#) Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[\[12\]](#) Work should be conducted in a well-ventilated area.[\[12\]](#)

Conclusion

2-Methyl-5-cyclohexylpentanol is a commercially relevant long-chain alcohol with established applications in the cosmetics industry. Its chemical and physical properties, along with its targeted antimicrobial activity, make it a valuable ingredient. The representative experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and characterize this compound for further investigation and application development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl 5-cyclohexylpentanol | C12H24O | CID 44192644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. magritek.com [magritek.com]
- 4. Antibacterial Activity of Long-Chain Fatty Alcohols against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Inhibition Mechanism of Linalyl Alcohol against the Spoilage Microorganism *Brochothrix thermosphacta* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of alcohols on the activity of bacterial agmatinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. impactfactor.org [impactfactor.org]
- 12. purdue.edu [purdue.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-5-cyclohexylpentanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8338738#2-methyl-5-cyclohexylpentanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com